molecular formula C24H20ClNO3S B2834099 [4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone CAS No. 1114655-01-4

[4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

Cat. No.: B2834099
CAS No.: 1114655-01-4
M. Wt: 437.94
InChI Key: XSBQDUOTUYLEDJ-UHFFFAOYSA-N
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Description

The compound 4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,4-benzothiazin-2-yl scaffold substituted with a 3-chloro-4-methylphenyl group at the 4-position and a 2,4-dimethylphenyl methanone moiety at the 2-position. The 1,1-dioxido (sulfone) group enhances electronic stability and influences intermolecular interactions.

Properties

IUPAC Name

[4-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO3S/c1-15-8-11-19(17(3)12-15)24(27)23-14-26(18-10-9-16(2)20(25)13-18)21-6-4-5-7-22(21)30(23,28)29/h4-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBQDUOTUYLEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine core, followed by the introduction of the chloro and methyl substituents. Common reagents used include chlorinating agents and methylating agents under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) under acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Biology: In biological research, this compound can be used to study the effects of benzothiazine derivatives on various biological pathways and their potential as therapeutic agents.

Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The benzothiazine core can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include oxidative stress response, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Benzothiazine Derivatives

Structural Features and Substituent Analysis

The target compound’s structural uniqueness arises from its 3-chloro-4-methylphenyl and 2,4-dimethylphenyl substituents. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural Comparison of Benzothiazine Derivatives

Compound Name Substituents on Benzothiazine (Position 4) Aryl Methanone Group (Position 2) Molecular Weight (g/mol)* Key Features
Target Compound: 4-(3-Chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 3-Chloro-4-methylphenyl 2,4-Dimethylphenyl ~479.9 Chloro and methyl groups enhance lipophilicity; sulfone improves stability
4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-Chlorophenyl Phenyl ~426.9 Simpler structure; lacks methyl groups, potentially reducing steric effects
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 3-Methylphenyl 4-Ethylphenyl ~465.9 Fluorine atom introduces electronegativity; ethyl group increases bulk
2-(3-Benzoyl-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-2-yl)-1-phenyl-ethanone 4-Hydroxy, 3-benzoyl Phenyl-ethanone ~407.4 Hydroxy group enables hydrogen bonding; benzoyl may enhance π-π stacking

*Molecular weights estimated from molecular formulas.

Key Observations:

Substituent Effects: The target compound’s 3-chloro-4-methylphenyl group combines halogenated and alkyl moieties, likely increasing lipophilicity compared to analogs with single substituents (e.g., 4-chlorophenyl in ). This may improve membrane permeability in biological systems.

Electronic Properties :

  • Fluorine in increases electronegativity, altering electronic distribution compared to the chloro-methyl group in the target compound.
  • The sulfone group (common across all analogs) stabilizes the benzothiazine ring via resonance and dipole interactions .

Functional Group Diversity :

  • The hydroxy and benzoyl groups in enable hydrogen bonding and π-π interactions, which are absent in the target compound. This suggests divergent solubility and target-binding profiles.

Research Findings and Methodological Considerations

Structural Similarity Metrics

highlights the Tanimoto coefficient as a standard for quantifying structural similarity using binary fingerprints. For the target compound:

  • High similarity with (shared sulfone and chlorophenyl groups).
  • Lower similarity with (divergent substituents: fluorine vs. chloro-methyl).
    Graph-based comparisons () may better capture subtle differences in ring puckering or substituent orientation .

Crystallographic Analysis

Tools like SHELXL () and ORTEP-3 () are critical for resolving benzothiazine structures. The target compound’s crystallography would benefit from these programs to analyze bond lengths, angles, and sulfone geometry .

Biological Activity

The compound 4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a benzothiazine core with various substituents that influence its biological activity. The presence of the 3-chloro-4-methylphenyl group and the 2,4-dimethylphenyl group are particularly significant in modulating its interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzothiazine compounds exhibit notable antimicrobial activity. For instance, compounds similar to the target molecule have been shown to possess effective inhibition against various bacterial strains. The structure-activity relationship analysis suggests that the introduction of electron-withdrawing groups enhances the antimicrobial efficacy of these compounds.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4aStaphylococcus aureus25.6 µg/mL
4bEscherichia coli30.1 µg/mL
4cPseudomonas aeruginosa24.3 µg/mL

These findings underscore the importance of specific substituents in enhancing antimicrobial potency.

Anti-inflammatory Activity

In addition to antimicrobial properties, certain derivatives of benzothiazine have demonstrated anti-inflammatory effects. For example, studies involving molecular docking have revealed that these compounds can effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes.

CompoundCOX Inhibition IC50 (µM)
Compound A0.0136 ± 0.0544
Compound B0.0335 ± 0.0994

This data suggests that modifications to the benzothiazine structure can lead to compounds with enhanced anti-inflammatory properties.

Case Study 1: Synthesis and Evaluation

A study published in PMC explored the synthesis of various benzothiazine derivatives and their biological evaluation. The research highlighted how specific substitutions on the benzene ring significantly impacted both antimicrobial and anti-inflammatory activities. The most potent derivative was identified as having multiple electron-withdrawing groups which improved its inhibitory potential against bacterial growth and inflammation markers .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict binding affinities and interactions of the compound with various biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in disease pathways, indicating its potential as a therapeutic agent .

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